Tetrabromophthalic anhydride

Vue d'ensemble

Description

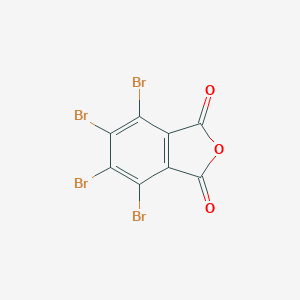

Tetrabromophthalic anhydride is a brominated aromatic compound with the molecular formula C₈Br₄O₃. It is a pale yellow crystalline solid that is primarily used as a flame retardant in various applications. The compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabromophthalic anhydride can be synthesized by brominating phthalic anhydride. The process involves the use of bromine and a bromination catalyst, typically in the presence of sulfuric acid. One common method includes the reaction of phthalic anhydride with bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide, with iodine as a catalyst . Another method involves the use of chlorosulfonic acid containing sulfur .

Industrial Production Methods

In industrial settings, this compound is produced by brominating phthalic anhydride at elevated temperatures. The reaction is carried out in the presence of sulfuric acid and a bromination catalyst, using bromine and hydrogen peroxide as the brominating agents . The mixture is maintained at specific temperatures during the addition of bromine and hydrogen peroxide, followed by a final heating step to complete the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabromophthalic anhydride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.

Hydrolysis: The compound reacts exothermically with water, leading to the formation of tetrabromophthalic acid.

Common Reagents and Conditions

Water: Reacts exothermically with this compound, especially in the presence of acids.

Acids and Bases: The compound is incompatible with strong acids, bases, and oxidizing agents.

Major Products Formed

Tetrabromophthalic Acid: Formed through the hydrolysis of this compound.

Applications De Recherche Scientifique

Flame Retardancy

Overview : TBPA is widely recognized for its exceptional flame-retardant capabilities. It is incorporated into various materials to enhance their fire resistance.

Applications :

- Alkyd Resins : TBPA is utilized in the synthesis of flame-retardant alkyd resins, which are employed in coatings and paints. The incorporation of TBPA significantly improves the flame retardancy of these materials, making them suitable for applications where fire safety is paramount.

- Polyester and Epoxy Resins : Comparative tests have shown that materials treated with TBPA exhibit superior fire-retardant properties compared to those treated with other brominated compounds, such as tetrachlorophthalic anhydride (TCPA) .

Case Study : A study demonstrated that modified reactive flame-retardant alkyd resins containing TBPA achieved enhanced performance in combustion tests, indicating a marked improvement in their ability to resist ignition and slow down flame spread.

Pharmaceutical Chemistry

Overview : TBPA serves as an important intermediate in the production of various pharmaceuticals.

Applications :

- Synthesis of Active Pharmaceutical Ingredients (APIs) : TBPA's unique chemical structure allows it to participate in reactions that lead to the formation of complex pharmaceutical compounds.

Case Study : Research has shown that TBPA can be effectively used in the synthesis of specific APIs, showcasing its versatility and importance in pharmaceutical manufacturing processes.

Environmental Considerations

Overview : While TBPA is effective as a flame retardant, its environmental impact has raised concerns due to its brominated structure.

Environmental Impact :

- Toxicological Studies : Investigations into the toxicological effects of TBPA have indicated potential risks associated with its use, particularly concerning aquatic organisms and endocrine disruption . Studies have shown no sensitization effects in controlled exposure scenarios, but further research is necessary to fully understand its biological effects.

- Regulatory Status : As part of broader assessments of brominated flame retardants, TBPA has been classified within risk tiers based on its occurrence and potential environmental impacts, prompting calls for more extensive monitoring and management strategies .

Chemical Synthesis and Reactions

Overview : TBPA is involved in various chemical reactions that facilitate the production of other compounds.

Applications :

- Dehalogenation Processes : TBPA can undergo nucleophilic aromatic substitution reactions, which are vital for modifying aromatic compounds in synthetic pathways .

- Polymer Production : The compound is also used in creating specialty polymers with desired thermal and mechanical properties due to its high bromine content .

Mécanisme D'action

The flame-retardant properties of tetrabromophthalic anhydride are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, thereby inhibiting the propagation of flames .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabromobisphenol A: Another brominated flame retardant with similar applications.

Hexabromocyclododecane: Used in similar applications but has different chemical properties.

Polybrominated Diphenyl Ethers: A class of brominated flame retardants with varying degrees of bromination.

Uniqueness

Tetrabromophthalic anhydride is unique due to its specific structure and high bromine content, which contribute to its effectiveness as a flame retardant. Compared to other brominated flame retardants, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

Chemical Structure and Properties

Tetrabromophthalic anhydride is synthesized through the bromination of phthalic anhydride. Its molecular formula is C_8H_2Br_4O_3, characterized by four bromine atoms attached to the phthalic structure, which significantly enhances its flame-retardant properties compared to less brominated analogs. The high bromine content is associated with various biological activities, including potential endocrine disruption and toxicity to aquatic organisms.

Toxicological Profile

Research indicates that this compound may exhibit toxicological effects due to its brominated nature. Compounds with high bromine content are known to disrupt endocrine functions, which can lead to adverse ecological effects, particularly in aquatic environments.

A study highlighted that TBPA was detected in marine blubber samples, suggesting its persistence in the environment and potential bioaccumulation in aquatic organisms . The compound's toxicological profile necessitates further investigation into its mechanisms of action and long-term effects on wildlife.

Endocrine Disruption

The potential for TBPA to act as an endocrine disruptor has been a focal point of research. Endocrine disruptors can interfere with hormonal systems, leading to developmental, reproductive, neurological, and immune issues in both humans and wildlife. Although specific studies on TBPA's endocrine-disrupting capabilities are scarce, the structural similarities it shares with other known disruptors raise concerns regarding its safety .

Applications in Flame Retardancy

This compound is widely used in the production of flame-retardant materials, particularly in polyurethane foams and polyester resins. Its incorporation into these materials enhances their fire resistance, making it a valuable additive in various industrial applications .

Case Studies on Flame-Retardant Applications

- Flame-Retardant Urethane Foams : Research demonstrated that TBPA significantly improved the flame-retardant properties of urethane foams while maintaining mechanical integrity. This application is crucial for industries requiring stringent fire safety standards .

- Polyester Resins : TBPA is utilized in creating fire-retardant polyester resins. These resins exhibit enhanced thermal stability and reduced flammability, making them suitable for construction materials and electrical components .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phthalic Anhydride | C_8H_4O_3 | Base compound, less reactive |

| This compound | C_8H_2Br_4O_3 | High bromine content, flame retardant |

| Tetrachlorophthalic Anhydride | C_8H_2Cl_4O_3 | Chlorinated analog, different reactivity |

| Dibromophthalic Anhydride | C_8H_4Br_2O_3 | Lower bromine content |

Future Research Directions

Given the potential risks associated with this compound's biological activity, further research is essential. Areas for future investigation include:

- Long-term Ecotoxicological Studies : Assessing the chronic effects of TBPA on various ecosystems.

- Mechanistic Studies : Understanding the biochemical pathways through which TBPA exerts its toxic effects.

- Alternatives Assessment : Exploring safer alternatives for flame retardancy that do not pose similar risks to human health or the environment.

Propriétés

IUPAC Name |

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWKHLYUUZGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4O3 | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026084 | |

| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline] | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents. | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000057 [mmHg] | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid | |

CAS No. |

632-79-1 | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E543QKMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrabromophthalic anhydride?

A1: this compound has the molecular formula C8Br4O3 and a molecular weight of 471.71 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize TBPA. [] These techniques provide information about the functional groups and structural arrangements within the molecule. []

Q3: Can this compound be used with glass fibers in composite materials?

A5: Yes, TBPA is compatible with glass fibers and can be incorporated into glass-reinforced composites. These composites exhibit desirable properties like high tensile and flexural strength, making them suitable for various applications. []

Q4: Does this compound exhibit any catalytic properties?

A6: While not typically used as a catalyst, TBPA serves as a valuable building block in synthesizing various compounds, including those with catalytic potential. For example, researchers have used TBPA to create novel photosensitizers that can photocrosslink polymers. []

Q5: Have there been any computational studies on this compound?

A7: Yes, computational methods have been employed to study TBPA. For instance, researchers have developed quantitative structure-activity relationship (QSAR) models to predict the persistence, bioaccumulation potential, and toxicity (PBT) of chemicals, including TBPA. []

Q6: How does modifying the structure of this compound affect its flame-retardant properties?

A8: Structural modifications can significantly influence the flame-retardant capabilities of TBPA derivatives. For example, researchers have explored incorporating TBPA into polyols for use in polyurethane foams. [] The specific structure of the polyol and its interaction with TBPA dictate the resulting flame-retardant performance. []

Q7: How is the stability of this compound affected by different conditions?

A9: TBPA exhibits sensitivity to moisture, especially at elevated temperatures. Exposure to humidity can lead to hydrolysis, forming corrosive products. [] This sensitivity is a crucial consideration when formulating and storing TBPA-containing materials. []

Q8: What strategies can be employed to improve the stability of formulations containing this compound?

A8: Protecting TBPA-containing formulations from moisture is crucial for maintaining stability. This can involve using moisture-resistant packaging or incorporating desiccants during storage.

Q9: What are the environmental concerns surrounding the use of this compound?

A11: The widespread use of TBPA in various products has raised concerns about its release into the environment. Studies have detected TBPA in environmental samples, including rivers and streams. [, ] The persistence and potential bioaccumulation of TBPA and its degradation products necessitate ongoing research and monitoring to assess and mitigate its environmental impact. [, ]

Q10: Are there regulations in place regarding the use and disposal of this compound?

A10: The use and disposal of TBPA are subject to regulations that vary depending on geographical location and specific applications. Regulations aim to minimize risks to human health and the environment.

Q11: What are some alternatives to this compound in flame-retardant applications?

A13: Researchers are actively exploring alternatives to TBPA due to concerns about its potential environmental and health impacts. Some promising alternatives include organophosphorus flame retardants (OPFRs) [] and inorganic compounds like tin oxide and zinc stannate. [] The choice of alternative depends on the specific application and desired performance characteristics. []

Q12: How is waste containing this compound managed?

A12: Proper waste management practices for TBPA-containing materials are essential for preventing environmental contamination. These practices vary depending on the specific material and local regulations but may include incineration in specialized facilities or disposal in controlled landfills.

Q13: What resources are available for researchers studying this compound?

A13: Various resources are available to support TBPA research, including:

Q14: When was this compound first synthesized and what were its initial applications?

A14: While pinpointing the exact date of its first synthesis is challenging, TBPA gained prominence in the mid-20th century with the rising demand for flame-retardant materials. Its initial applications likely involved enhancing the fire safety of plastics and textiles.

Q15: How has research on this compound benefited from cross-disciplinary collaborations?

A15: TBPA research exemplifies the benefits of cross-disciplinary collaboration. Chemists, material scientists, environmental scientists, and toxicologists work together to understand its properties, applications, and potential risks. This collaboration is essential for developing safer and more sustainable flame-retardant materials.

Q16: Can this compound be used to modify wood properties?

A18: Yes, TBPA has shown promise in modifying wood properties. When used in esterification processes, TBPA can enhance the dimensional stability, flame resistance, and resistance to biodegradation of wood. []

Q17: Are there any known charge-transfer complexes involving this compound?

A19: Yes, TBPA acts as an electron acceptor in charge-transfer complexes. Researchers have studied its interactions with electron donors like naphthalene, phenanthrene, and acenaphthene. [, , ] These complexes provide insights into the electronic properties of TBPA and its potential in applications like organic semiconductors. []

Q18: What is the role of antimony oxide in conjunction with this compound in flame retardancy?

A21: Antimony oxide often acts synergistically with halogenated flame retardants like TBPA. The combination enhances flame retardancy compared to using either compound alone. [, ] The mechanism involves the formation of antimony halides, which act as flame inhibitors in the gas phase. []

Q19: How does the flame-retardant behavior of this compound differ from that of tetrachlorophthalic anhydride?

A22: Bromine generally exhibits higher flame-retardant efficiency than chlorine. Consequently, TBPA typically requires lower concentrations to achieve similar levels of flame retardancy compared to tetrachlorophthalic anhydride. []

Q20: Has this compound been used in the synthesis of polymers other than polyesters?

A23: Yes, TBPA serves as a building block for various polymers beyond polyesters. Researchers have explored its use in synthesizing polyamides with enhanced flame-retardant properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.